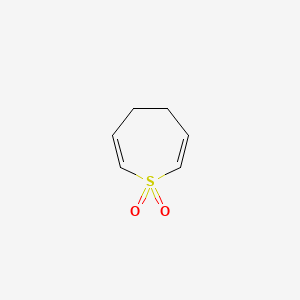

4,5-Dihydrothiepin 1,1-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

29520-87-4 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

4,5-dihydrothiepine 1,1-dioxide |

InChI |

InChI=1S/C6H8O2S/c7-9(8)5-3-1-2-4-6-9/h3-6H,1-2H2 |

InChI Key |

FAQFAFHVYALEBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CS(=O)(=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydrothiepin 1,1 Dioxide and Analogues

Cycloaddition and Cheletropic Addition Strategies

Cycloaddition and cheletropic reactions represent a significant route for the formation of the dihydrothiepin ring system. These pericyclic reactions involve the concerted formation of multiple new bonds, often with high stereospecificity.

Reaction of Sulfur Dioxide with Vinyldiazomethane Derivatives

A key method for the synthesis of 4,5-dihydrothiepin 1,1-dioxide involves the reaction of sulfur dioxide with two equivalents of vinyldiazomethane. rsc.org This reaction provides a direct route to the seven-membered heterocyclic ring system. The process is believed to proceed through a specific reactive intermediate, as detailed below. This method has also been successfully applied using prop-1-enyl diazomethane. thieme-connect.de

The reaction between sulfur dioxide and vinyldiazomethane is thought to proceed through the formation of a transient divinyl episulfone. thieme-connect.de This intermediate is not isolated but is believed to rapidly undergo an electrocyclic ring opening to yield the more stable this compound. thieme-connect.de This proposed mechanism accounts for the formation of the seven-membered ring from the initial reactants.

Cheletropic Capture of Sulfur Dioxide by Conjugated Polyenes

The cheletropic addition of sulfur dioxide to conjugated polyenes is another strategy for constructing the dihydrothiepin ring system. thieme-connect.de Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org In this context, sulfur dioxide acts as the single atom that is captured by the π-electron system of the polyene. For instance, the reaction of sulfur dioxide with (Z)-hexatriene affords the corresponding 2,7-dihydrothiepin 1,1-dioxide. thieme-connect.de This adduct can then be further functionalized to introduce unsaturation into the ring.

Ring-Closure and Intramolecular Cyclization Approaches

Ring-closure and intramolecular cyclization reactions provide alternative pathways to the this compound core structure. These methods often involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or two new bonds.

Synthesis from Halogenated Precursors and Sulfide (B99878) Sources

One approach to the synthesis of dihydrothiepin derivatives involves the reaction of substituted 1,6-dibromohexa-2,4-dienes with a sulfide source, such as lithium sulfide. thieme-connect.de This reaction leads to the formation of the 2,7-dihydrothiepin ring, which can then be oxidized to the corresponding 1,1-dioxide. This method holds promise for the synthesis of a variety of substituted thiepin 1,1-dioxides. thieme-connect.de

Alternative Cyclization Pathways for Dihydrothiepin Ring Formation

Alternative cyclization pathways can also be envisioned for the formation of the dihydrothiepin ring. While specific examples for this compound are not extensively detailed in the provided search results, general principles of organic synthesis allow for the postulation of such routes. For instance, intramolecular cyclization of a suitable open-chain precursor containing a sulfone moiety and reactive functional groups at appropriate positions could potentially lead to the desired seven-membered ring. The feasibility of such pathways would depend on factors like ring strain and the entropic cost of cyclization.

Advanced Catalytic and Modern Synthetic Routes

Recent progress in synthetic chemistry has led to the development of sophisticated catalytic systems for the synthesis of cyclic sulfones. These methods offer advantages in terms of efficiency, selectivity, and environmental compatibility over classical approaches.

Metal-Catalyzed Synthetic Procedures for Cyclic Sulfones

Transition metal catalysis has emerged as a powerful tool for the construction of cyclic sulfones. mdpi.comresearchgate.net Catalysts based on palladium, copper, and nickel have been instrumental in developing novel cyclization and cross-coupling strategies. mdpi.comnih.gov

One notable strategy involves the palladium-catalyzed reductive cross-coupling of aryl halides and alkyl halides with a sulfur dioxide surrogate. mdpi.com For instance, the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as a catalyst, in conjunction with tin (Sn) as a reducing agent, has enabled the synthesis of five- to twelve-membered benzo-fused sulfones in a multi-component reaction. mdpi.com The proposed mechanism for this transformation begins with the single-electron transfer from tin to the alkyl halide, generating a highly reactive alkyl radical. This radical then reacts with the sulfur dioxide surrogate to form a sulfonyl radical, which is subsequently reduced to a sulfonyl anion. Concurrently, the aryl halide undergoes oxidative addition to the Pd(0) catalyst. The resulting palladium complex then reacts with the sulfonyl anion, and subsequent reductive elimination yields the desired cyclic sulfone and regenerates the Pd(0) catalyst. mdpi.com

Copper(I) catalysis has also been effectively employed in the synthesis of cyclic sulfones. researchgate.net For example, Cu(I)-catalyzed methods have been developed for the insertion of SO₂ into (2-alkynyl)boronic acids, leading to the formation of benzo[b]thiolan-1,1-dioxides in good to excellent yields. mdpi.com

| Catalyst System | Reactants | Product Type | Yield Range | Ref |

| Pd(dppf)Cl₂ / Sn | Aryl halides, Alkyl halides, Na₂S₂O₅ | Benzo-fused sulfones (5- to 12-membered) | 39-92% | mdpi.com |

| Cu(I) | (2-Alkynyl)boronic acid, SO₂ surrogate | Benzo[b]thiolan-1,1-dioxides | 60-95% | mdpi.com |

The direct use of gaseous sulfur dioxide (SO₂) in synthesis can be challenging due to its toxicity and difficult handling. Consequently, stable, solid sulfur dioxide surrogates have become indispensable in modern synthetic chemistry. mdpi.com Commonly used surrogates include DABCO-bis(sulfur dioxide) (DABSO) and inorganic sulfites such as sodium metabisulfite (B1197395) (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅). mdpi.comthieme-connect.com These reagents serve as a convenient and safer source of the SO₂ moiety. mdpi.com

In metal-catalyzed reactions, these surrogates readily release SO₂ or a related reactive sulfur species that can be incorporated into organic molecules. thieme-connect.com For example, in the palladium-catalyzed synthesis of benzo-fused sulfones mentioned previously, Na₂S₂O₅ is the source of the sulfone group. mdpi.com The use of these surrogates has significantly broadened the scope and applicability of sulfone synthesis, making it more accessible and environmentally benign. thieme-connect.com

Photocatalytic Synthesis of Cyclic Sulfone Compounds

Visible-light photocatalysis has gained significant traction as a green and sustainable synthetic methodology. mdpi.com This approach utilizes light energy to drive chemical reactions, often under mild conditions. In the context of cyclic sulfone synthesis, photocatalysis offers novel pathways for their construction. mdpi.comrsc.org

A notable example is the photocatalytic three-component cycloaddition cascade reaction developed by Jiang and colleagues. This method involves the reaction of 2-alkynylaryldiazonium tetrafluoroborates with γ-hydroxyl terminal alkynes and a sulfur dioxide surrogate. mdpi.com Using fac-tris(2-phenylpyridine)iridium (fac-Ir(ppy)₃) as the photocatalyst under blue light irradiation, functionalized bicyclic sulfones were obtained in good yields with high stereoselectivity. mdpi.com The proposed mechanism involves a single-electron transfer (SET) from the excited photocatalyst to the aryldiazonium salt, generating an aryl radical. This radical then reacts with the SO₂ surrogate to form an aryl sulfonyl radical, which subsequently undergoes a cascade of intermolecular addition and cyclization reactions to yield the final product. mdpi.com

More recently, a photocatalytic approach to access spirocyclic vinyl sulfones has been developed, featuring a tandem radical cyclization and functional group migration. rsc.org This method utilizes an iridium photocatalyst to reduce a sulfonyl chloride, generating a sulfonyl radical that initiates a cyclization cascade. rsc.org

Oxidative Routes from Thiepin Precursors

The synthesis of this compound can also be achieved through the oxidation of a suitable thiepin precursor. While direct oxidation of a thiepin ring can be challenging, the oxidation of partially hydrogenated thiepins is a more common strategy. For instance, the oxidation of a corresponding 4,5-dihydrothiepin would yield the target 1,1-dioxide. Common oxidizing agents for converting sulfides to sulfones include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). mdpi.com

A specific example involves the oxidation of 2,3,4,5-tetrahydro-1-benzothiepin to its corresponding 1,1-dioxide. thieme-connect.de This transformation highlights the feasibility of creating the sulfone functionality from a pre-formed heterocyclic sulfide ring system.

Stereocontrol and Enantioselective Synthesis

The development of stereocontrolled and enantioselective methods for the synthesis of cyclic sulfones is of significant interest, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity. acs.orglancs.ac.uknih.gov

Recent advancements have focused on palladium-catalyzed asymmetric reactions. Franckevičius and coworkers have developed a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) to produce enantioenriched α-difunctionalized five- and six-membered cyclic sulfones. mdpi.comacs.orgnih.gov This method utilizes a chiral ligand, (S,S)-ANDEN phenyl Trost ligand, in combination with a palladium catalyst to achieve high levels of enantioselectivity. mdpi.com The success of this approach is attributed to a dynamic kinetic resolution of E- and Z-enolate intermediates. acs.orgnih.gov

Nickel-catalyzed reactions have also shown promise in the enantioselective synthesis of cyclic sulfones. A ligand-controlled, nickel-catalyzed hydroalkylation of sulfolenes has been developed to produce chiral alkyl cyclic sulfones with high regioselectivity and enantioselectivity. nih.gov The choice of ligand, either a neutral PYROX ligand or an anionic BOX ligand, dictates the position of alkylation. nih.gov

While the literature provides strong evidence for the enantioselective synthesis of various cyclic sulfones, specific examples detailing the stereocontrolled synthesis of this compound itself are less prevalent. However, the principles established in the synthesis of analogous five- and six-membered cyclic sulfones provide a solid foundation for the future development of enantioselective routes to thiepin-based structures. nih.govacs.orglancs.ac.uknih.gov

| Catalyst System | Chiral Ligand | Substrate Type | Product Type | Key Feature | Ref |

| [Pd₂(dba)₃] | (S,S)-ANDEN phenyl Trost ligand | Racemic ester- and ketone-substituted sulfones | Enantioenriched α-difunctionalized 5- and 6-membered sulfones | Dynamic kinetic resolution of E/Z-enolates | mdpi.comacs.orgnih.gov |

| Nickel Catalyst | PYROX or BOX ligand | Sulfolenes | Chiral alkyl cyclic sulfones | Ligand-controlled regioselectivity | nih.gov |

Chemical Reactivity and Transformation Pathways of 4,5 Dihydrothiepin 1,1 Dioxide

Cheletropic Extrusion Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently formed or broken at a single atom. numberanalytics.com In the context of 4,5-dihydrothiepin 1,1-dioxide, the focus is on cheletropic extrusion, a process where a small, stable molecule is eliminated from a cyclic system. inflibnet.ac.inwikipedia.org The driving force behind these reactions is often the entropic benefit gained from the evolution of a gas, such as sulfur dioxide (SO2). inflibnet.ac.inwikipedia.org

Thermal and Photochemical Sulfur Dioxide Extrusion to 1,3-Dienes

The extrusion of sulfur dioxide from cyclic sulfones, like this compound, is a well-established method for generating dienes. numberanalytics.com This transformation can be initiated either by heat (thermolysis) or by light (photolysis). thieme-connect.describd.com The reaction involves the cleavage of two carbon-sulfur bonds, leading to the formation of a conjugated diene and sulfur dioxide. wikipedia.org For instance, the thermolysis of substituted dihydrothiophene 1,1-dioxides yields the corresponding butadienes and SO2. researchgate.net

The extrusion of SO2 from 2,7-dihydrothiepin-1,1-dioxide is known to generate a triene, which can then participate in further reactions like the Diels-Alder reaction. scribd.com

The extrusion of sulfur dioxide from cyclic sulfones is considered a concerted pericyclic process. thieme-connect.de These reactions adhere to the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.cominflibnet.ac.in The mechanism involves a cyclic transition state where the C-S bonds are broken simultaneously. numberanalytics.com

The reaction can proceed through different pathways depending on the reaction conditions (thermal or photochemical) and the stereochemistry of the starting material. ethernet.edu.et For thermal reactions, the stereochemical outcome is dictated by the principle of conservation of orbital symmetry. numberanalytics.com Photochemical extrusions, on the other hand, often proceed through an excited state and may exhibit different stereoselectivity. scribd.com

Cheletropic reactions are known for their high degree of stereospecificity. numberanalytics.comthieme-connect.de The stereochemistry of the resulting diene is directly related to the stereochemistry of the starting cyclic sulfone and the reaction conditions (thermal or photochemical). thieme-connect.deethernet.edu.et

For example, the thermolysis of cis-2,5-dimethyl-2,5-dihydrothiophene 1,1-dioxide yields (E,E)-2,4-hexadiene, while the trans isomer gives (Z,E)-2,4-hexadiene. researchgate.net This demonstrates the stereospecific nature of the reaction. The extrusion from the smaller five-membered ring proceeds suprafacially with respect to the hydrocarbon product. researchgate.net In contrast, the thermolysis of the larger seven-membered ring system, 2,7-dimethyl-2,7-dihydrothiepin 1,1-dioxide, occurs antarafacially. researchgate.net

Mechanistic Analysis of Extrusion Pathways

Comparisons with Other Small Molecule Extrusions (e.g., CO, CO2)

The cheletropic extrusion of sulfur dioxide is analogous to the extrusion of other small molecules like carbon monoxide (CO) and carbon dioxide (CO2). thieme-connect.de These reactions also serve as valuable synthetic methods for the formation of unsaturated systems. thieme-connect.de

The extrusion of carbon monoxide from cyclic ketones, for instance, is a known route to alkenes and dienes. thieme-connect.de Similarly, the elimination of carbon dioxide from certain lactones can produce dienes. thieme-connect.de The driving force for these reactions, similar to SO2 extrusion, is often the formation of a stable gaseous molecule. wikipedia.org

However, the facility of extrusion can vary. For example, carbon dioxide is not readily extruded from simple monocyclic six-membered lactones unless the reaction is driven by the release of ring strain. thieme-connect.de The extrusion of sulfur monoxide from 2,5-dihydrothiophene (B159602) S-oxides to form 1,3-dienes has also been reported, but is thought to occur via free radical pathways rather than a concerted pericyclic mechanism. thieme-connect.de

| Extruded Molecule | Starting Compound Class | Product Class | Driving Force |

| Sulfur Dioxide (SO2) | Cyclic Sulfones | Dienes/Trienes | Entropic benefit of gas evolution |

| Carbon Monoxide (CO) | Cyclic Ketones | Alkenes/Dienes | Entropic benefit of gas evolution |

| Carbon Dioxide (CO2) | Cyclic Lactones | Dienes | Entropic benefit of gas evolution, ring strain release |

Ring Transformations and Derivatization

Conversion to Thiepin 1,1-Dioxides through Halogenation-Elimination Sequences

This compound can be converted into the fully unsaturated thiepin 1,1-dioxide. thieme-connect.de This transformation can be achieved through a sequence of reactions involving radical bromination followed by the elimination of hydrogen bromide. thieme-connect.de This method provides a pathway to the seven-membered unsaturated heterocyclic ring system. thieme-connect.de

This halogenation-elimination strategy is a common method for introducing unsaturation into cyclic systems. A similar approach is used in the Ramberg-Bäcklund reaction, where an α-halo sulfone is treated with a base to form an alkene via an unstable episulfone intermediate. wikipedia.org

Other Ring-Opening and Rearrangement Mechanisms

Beyond simple fragmentation, this compound undergoes several notable rearrangement and ring-opening reactions. A significant transformation is its quantitative conversion to the thermodynamically more stable 2,7-dihydrothiepin 1,1-dioxide when refluxed in benzene (B151609) with triethylamine (B128534) as a catalyst. rsc.org This isomerization proceeds without any detectable intermediates. rsc.org The formation of this compound itself is believed to occur through an electrocyclic ring opening of a transient divinyl episulfone, which is formed from the reaction of sulfur dioxide with two equivalents of vinyl diazomethane. thieme-connect.dersc.org

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. mvpsvktcollege.ac.in These reactions often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de In the context of thiepin derivatives, such rearrangements can be influenced by factors like the presence of substituents and reaction conditions. For instance, the placement of electron-withdrawing groups can be a strategy to overcome the inherent instability of the thiepin ring system. thieme-connect.de

Base-promoted selective ring-opening N-alkylation has been observed in related heterocyclic systems like 2-methyl-2-oxazoline, where potassium tert-butoxide facilitates the reaction with benzyl (B1604629) halides. beilstein-journals.org While not directly involving this compound, this highlights a potential pathway for ring-opening and functionalization in heterocyclic compounds under basic conditions.

Functionalization Reactions of the Dihydrothiepin Core

The dihydrothiepin core can be chemically modified through various functionalization reactions, allowing for the introduction of new atoms and molecular groups.

Studies have been conducted on the metalation and subsequent alkylation of this compound. researchgate.net This process typically involves the deprotonation of the dihydrothiepin ring using a strong base, such as an organolithium reagent, to form a carbanion. This carbanion then acts as a nucleophile, reacting with an electrophile like an alkyl halide to form a new carbon-carbon bond. This method provides a route to introduce alkyl substituents onto the dihydrothiepin framework.

Electrophilic Substitution: Electrophilic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic or other electron-rich system by an electrophile. wikipedia.orgbyjus.combyjus.com In the case of this compound, the double bonds within the ring provide sites for potential electrophilic attack. The sulfone group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. However, reactions with strong electrophiles can still occur. For example, radical bromination of this compound using N-bromosuccinimide (NBS) and benzoyl peroxide as an initiator leads to the formation of a brominated derivative. thieme-connect.de This subsequent product can then undergo elimination of hydrogen bromide to yield thiepin 1,1-dioxide. thieme-connect.de

Nucleophilic Substitution: Nucleophilic substitution is a fundamental reaction in which a nucleophile replaces a leaving group on a substrate. byjus.combits-pilani.ac.in These reactions can proceed through different mechanisms, such as S\N1 (unimolecular) or S\N2 (bimolecular), depending on the substrate, nucleophile, leaving group, and solvent. ksu.edu.sasaskoer.ca For this compound, nucleophilic attack could potentially occur at the carbon atoms adjacent to the sulfone group, as the sulfone group can stabilize an adjacent negative charge. However, specific examples of nucleophilic substitution reactions directly on the this compound ring are not extensively detailed in the provided search results. The reactivity of related heterocyclic systems suggests that such transformations are plausible under appropriate conditions. tubitak.gov.tr

Metalation and Subsequent Alkylation Studies

Intermediates in Reactivity and Decomposition

The reactions and decomposition of this compound can proceed through highly reactive, short-lived intermediates.

The formation of this compound is thought to involve a transient divinyl episulfone (also known as divinyl thiirane (B1199164) 1,1-dioxide) intermediate. thieme-connect.dethieme-connect.de This episulfone is proposed to form from the reaction of sulfur dioxide with two equivalents of vinyldiazomethane. rsc.org The high instability of the thiirane 1,1-dioxide ring typically leads to fragmentation into an olefin and sulfur dioxide. rsc.org However, in this case, the divinyl episulfone is believed to undergo a rapid electrocyclic ring opening to yield the more stable seven-membered ring of this compound. rsc.orgthieme-connect.de

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be involved in the synthesis and reactions of sulfur-containing heterocycles. wikipedia.org They are typically generated in situ, for example, by the reaction of a diazoalkane with sulfur dioxide. rsc.org In the context of this compound synthesis, a sulfene (B1252967) intermediate is proposed to be formed from the reaction of vinyldiazomethane and sulfur dioxide. rsc.org Sulfenes are electrophilic and can react with a variety of nucleophiles and dienes. wikipedia.org For instance, they can undergo cycloaddition reactions with azatrienes to form thiazine-dioxide derivatives. scirp.org The formation of ketazines often accompanying the synthesis of thiirane dioxides can be explained by the intermediacy of sulfene, which can lead to the formation of a Δ³-1,3,4-thiadiazoline-1,1-dioxide that subsequently decomposes. vdoc.pub

Structural Elucidation and Spectroscopic Characterization of 4,5 Dihydrothiepin 1,1 Dioxide

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of 4,5-dihydrothiepin 1,1-dioxide in the solid state has been determined by X-ray crystallography. iucr.org This technique provides precise information about the arrangement of atoms within the crystal lattice, offering insights into the molecule's conformation and bonding parameters.

Crystal System and Space Group Analysis

Crystals of this compound are colorless plates. iucr.org Analysis of the diffraction data revealed that the compound crystallizes in the monoclinic system. iucr.org The specific space group was identified as P2₁/n. iucr.org The unit cell parameters were determined as follows:

a = 11.415 Å

b = 6.476 Å

c = 9.597 Å

β = 108.02°

Volume = 674.6 ų

The unit cell contains four molecules (Z=4). iucr.org

Detailed Molecular Conformation Analysis

The seven-membered ring of this compound adopts a non-symmetrical conformation. iucr.org The sulfur atom is notably displaced from the plane defined by the carbon atoms of the ring. thieme-connect.de The angle between the C-S-C plane and the O-S-O plane is 89.3°. iucr.org The distances of the two oxygen atoms from the C-S-C plane are approximately equal, as are the distances of the C(2) and C(7) carbon atoms from the O-S-O plane. iucr.org

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the X-ray diffraction data provided precise measurements of the bond lengths and angles within the this compound molecule. iucr.org

Interactive Data Table of Bond Lengths

| Bond | Length (Å) |

| S-O(1) | 1.432 |

| S-O(2) | 1.433 |

| S-C(2) | 1.761 |

| S-C(7) | 1.758 |

| C(2)-C(3) | 1.319 |

| C(3)-C(4) | 1.464 |

| C(4)-C(5) | 1.503 |

| C(5)-C(6) | 1.461 |

| C(6)-C(7) | 1.318 |

Data sourced from Acta Crystallographica Section B. iucr.org

Interactive Data Table of Bond Angles

| Angle | Degree (°) |

| O(1)-S-O(2) | 118.0 |

| O(1)-S-C(2) | 109.9 |

| O(2)-S-C(7) | 107.6 |

| C(2)-S-C(7) | 102.3 |

| S-C(2)-C(3) | 124.6 |

| C(2)-C(3)-C(4) | 127.3 |

| C(3)-C(4)-C(5) | 113.8 |

| C(4)-C(5)-C(6) | 113.7 |

| C(5)-C(6)-C(7) | 127.4 |

| C(6)-C(7)-S | 124.7 |

Data sourced from Acta Crystallographica Section B. iucr.org

The C=C bond distances are noted to be shorter than the typical 1.34 Å for an ethylenic bond. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. A four-proton multiplet is observed at δ 2.70, which is assigned to the methylene (B1212753) protons at the C4 and C5 positions. rsc.org Decoupling experiments have confirmed that these protons are adjacent to the olefinic protons. rsc.org The olefinic protons appear as a set of four protons at δ 6.58 and δ 6.44, assigned to the α- and β-hydrogens, respectively. rsc.org These signals indicate strong coupling between these protons. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While a specific, fully assigned spectrum for this compound is not detailed in the provided search results, general principles of ¹³C NMR spectroscopy can be applied to predict the expected resonances. The carbon atoms double-bonded to the sulfur atom (C2 and C7) would be expected to appear at a different chemical shift than the sp³-hybridized carbons of the methylene groups (C4 and C5) and the sp²-hybridized carbons of the double bonds (C3 and C6).

Application of Two-Dimensional NMR Techniques for Assignment

While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR spectroscopy is essential for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals in this compound. wikipedia.org Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that reveals the connectivity of atoms within the molecule. scribd.comlibretexts.org

The 1D ¹H NMR spectrum of this compound shows a complex multiplet at approximately δ 2.70 ppm, which corresponds to the four protons of the two methylene groups (H-4 and H-5). rsc.org It also displays signals for four olefinic protons. rsc.org Decoupling experiments have indicated that the methylene protons are adjacent to two of the olefinic protons. rsc.org 2D NMR experiments would confirm these assignments and elucidate the full structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comyoutube.com In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the adjacent C-4 and C-5 methylene groups. Furthermore, correlations would be observed between the C-4 methylene protons and the olefinic proton at C-3, and between the C-5 methylene protons and the olefinic proton at C-6. This would definitively establish the sequence of the aliphatic and vinylic protons in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C atoms. wikipedia.org Each CHₙ group produces a cross-peak, linking the ¹H and ¹³C chemical shifts. This allows for the direct assignment of the carbon signals for the C-4 and C-5 methylene groups and the four olefinic CH groups (C-2, C-3, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC would show correlations from the H-4 protons to the carbons at C-2, C-3, C-5, and C-6, and from the olefinic protons to adjacent and more distant carbons, confirming the seven-membered ring structure.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-2 | H-3 | C-2 | C-3, C-4, C-7 |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6, C-7 |

| H-6 | H-5, H-7 | C-6 | C-4, C-5, C-7 |

| H-7 | H-6 | C-7 | C-2, C-5, C-6 |

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Characteristic Functional Group Vibrations

The key functional groups in this compound are the sulfonyl group (SO₂), the carbon-carbon double bonds (C=C), and the saturated methylene groups (CH₂). Each of these groups gives rise to characteristic vibrational bands.

The sulfonyl group is particularly prominent in the IR spectrum, with strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. rsc.org Research shows characteristic IR absorption bands at 7.8 µm and 9.0 µm, which correspond to approximately 1282 cm⁻¹ and 1111 cm⁻¹, respectively. rsc.org These are assigned to the asymmetric and symmetric SO₂ stretches. The C=C stretching vibrations of the olefinic part of the ring are expected in the 1600-1680 cm⁻¹ region. The C-H bonds, both olefinic and aliphatic, will also have characteristic stretching and bending vibrations.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity | Notes |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1282 rsc.org | Weak-Medium | Strong IR absorption is characteristic for sulfones. |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1111 rsc.org | Medium-Strong | Strong IR absorption is characteristic for sulfones. |

| Olefinic (C=C) | Stretch | 1600 - 1680 | Strong | Symmetric C=C bonds are often stronger in Raman spectra. spectroscopyonline.com |

| Olefinic (=C-H) | Stretch | 3000 - 3100 | Medium | |

| Aliphatic (-CH₂-) | Asymmetric Stretch | ~2925 | Medium | |

| Aliphatic (-CH₂-) | Symmetric Stretch | ~2850 | Medium | |

| Aliphatic (-CH₂-) | Scissoring (Bend) | 1450 - 1470 | Weak | |

| Olefinic (=C-H) | Out-of-plane Bend | 700 - 1000 | Weak-Medium | Position depends on substitution pattern (cis). |

Correlation of Spectral Data with Molecular Structure

The combined IR and Raman data provide a spectroscopic fingerprint that confirms the molecular structure of this compound. The strong IR bands around 1282 cm⁻¹ and 1111 cm⁻¹ are definitive evidence for the presence of the sulfone functional group. rsc.org The presence of bands in the 1600-1680 cm⁻¹ region confirms the existence of carbon-carbon double bonds within the seven-membered ring. mt.com

The distinction between the 4,5-dihydro isomer and other possible isomers, such as the thermodynamically more stable 2,7-dihydrothiepin 1,1-dioxide, can be supported by vibrational spectroscopy. The symmetry of the molecule influences which bands are active in IR and Raman spectra. The C₂ symmetry of this compound would lead to a different pattern of active modes compared to the C₂ᵥ symmetry of the 2,7-dihydro isomer. For instance, the C=C stretching vibration in a more symmetrical environment might be IR-inactive but strong in the Raman spectrum. libretexts.org The bands corresponding to the saturated CH₂ link confirm its dihydro nature and their specific vibrational modes can help to establish the conformation of the flexible ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu The elemental composition of this compound has been confirmed as C₆H₈SO₂ by mass spectrometry, with a calculated molecular weight of 144.19 g/mol . rsc.orgncats.io

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. acdlabs.com The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. For this compound, a primary and highly favorable fragmentation pathway is the extrusion of sulfur dioxide (SO₂), a stable neutral molecule (mass = 64 u).

This process is analogous to a retro-cheletropic reaction and would result in the formation of a C₆H₈⁺˙ radical cation with a mass-to-charge ratio (m/z) of 80. This ion could correspond to various isomers of hexadiene. Further fragmentation of the m/z 80 ion would lead to smaller fragments through the loss of hydrogen atoms or small hydrocarbon units like methyl (CH₃) or ethylene (B1197577) (C₂H₄), which is characteristic for cyclic dienes.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion/Fragment | Proposed Neutral Loss | Notes |

| 144 | [C₆H₈SO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 80 | [C₆H₈]⁺˙ | SO₂ | Loss of sulfur dioxide is a major fragmentation pathway for cyclic sulfones. msu.edu |

| 79 | [C₆H₇]⁺ | SO₂, H˙ | Loss of a hydrogen radical from the [C₆H₈]⁺˙ ion. |

| 65 | [C₅H₅]⁺ | SO₂, CH₃˙ | Loss of a methyl radical from the [C₆H₈]⁺˙ ion after rearrangement. |

| 54 | [C₄H₆]⁺˙ | SO₂, C₂H₂ | Retro-Diels-Alder type fragmentation of a cyclohexadiene ion. |

| 39 | [C₃H₃]⁺ | SO₂, C₃H₅˙ | A common, stable cyclopropenyl cation or propargyl cation. msu.edu |

Computational Chemistry and Theoretical Studies on 4,5 Dihydrothiepin 1,1 Dioxide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods model the molecule's electronic wavefunction to derive various chemical and physical characteristics.

The electronic behavior of 4,5-dihydrothiepin 1,1-dioxide can be described by its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. atlanticoer-relatlantique.ca The energies of these orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. arabjchem.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. mdpi.com

Quantum chemical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) are employed to calculate these properties. arabjchem.org For this compound, the HOMO is expected to be localized on the C=C double bond (π-system), while the LUMO may have significant contributions from the antibonding orbitals associated with the sulfone group and the C=C bond.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from quantum chemical calculations. Actual values depend on the level of theory and basis set used.

| Property | Calculated Value (a.u.) | Description |

| E(HOMO) | -0.25 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | +0.05 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 0.30 | Indicator of chemical reactivity and stability |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comscribd.com The seven-membered ring of this compound is not planar and can adopt several conformations. Early studies using molecular models suggested that the dihydrothiepin system likely exists in a non-planar "twist" form. dss.go.th

Computational methods are used to map the potential energy surface of the molecule by systematically rotating its single bonds. scribd.com This process identifies all stable conformers, which correspond to energy minima on this surface. beilstein-journals.org For a seven-membered ring, common conformations include chair, boat, twist-chair, and twist-boat forms. By calculating the relative energies of these conformers, the most stable, lowest-energy conformation (the global minimum) can be determined. beilstein-journals.org These calculations account for factors like angle strain, torsional strain, and non-bonded steric interactions. scribd.com

Table 2: Relative Energies of Possible this compound Conformers (Illustrative) This table illustrates how computational results would rank the stability of different conformers.

| Conformer | Relative Energy (kcal/mol) | Stability Ranking |

| Twist-Chair | 0.00 | Most Stable (Global Minimum) |

| Chair | +1.5 | Less Stable |

| Twist-Boat | +3.2 | Less Stable |

| Boat | +5.0 | Least Stable |

Quantum chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. academie-sciences.frnmrdb.org These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Predicted shifts are highly dependent on the computational method and solvent model used.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2/C7 | 3.85 | 55.2 |

| C3/C6 | 6.10 | 128.5 |

| C4/C5 | 3.15 | 30.1 |

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. wikipedia.org A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For this compound (C₆H₈O₂S, N=17), this results in 3(17) - 6 = 45 vibrational modes. Computational calculations can determine the frequencies and intensities of these vibrations, which correspond to the peaks in an IR spectrum. nist.gov Key predicted frequencies include the strong symmetric and asymmetric stretches of the S=O bonds in the sulfone group and the C=C stretching vibration. mdpi.com

Table 4: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=C Stretch | ~1650 | Stretching of the carbon-carbon double bond |

| SO₂ Asymmetric Stretch | ~1300 | Asymmetric stretching of the sulfone S=O bonds |

| SO₂ Symmetric Stretch | ~1120 | Symmetric stretching of the sulfone S=O bonds |

Conformational Landscapes and Energy Minima

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products.

Computational methods can map the entire reaction coordinate for chemical transformations, identifying the most likely pathways. rsc.org For this compound, two important reactions are thermal extrusion and base-catalyzed isomerization.

Extrusion of Sulfur Dioxide: Dihydrothiepin 1,1-dioxides can undergo cheletropic elimination, extruding sulfur dioxide (SO₂) to form a triene. thieme-connect.dethieme-connect.de Computational modeling can elucidate the pathway of this retro-cycloaddition, determining whether the breaking of the two C-S bonds occurs simultaneously (concerted) or sequentially (stepwise). rsc.org

Isomerization: It has been shown experimentally that this compound can be converted to the more stable 2,7-dihydrothiepin 1,1-dioxide under basic conditions. dss.go.th Computational modeling can investigate the mechanism of this isomerization, likely involving the formation of a carbanion intermediate followed by proton transfer, and explain the greater thermodynamic stability of the product.

For any proposed reaction mechanism, the key is to locate the transition state (TS)—the highest energy point on the reaction pathway that connects reactants and products. rsc.org The structure of the TS provides critical insight into the geometry of the molecule as bonds are breaking and forming.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is the energetic barrier that must be overcome for the reaction to proceed. By comparing the calculated activation energies for different possible pathways, chemists can predict which mechanism is kinetically favored (i.e., the one with the lowest activation energy). rsc.org For instance, comparing the activation energy for the concerted versus stepwise SO₂ extrusion would determine the preferred mechanism for the decomposition of this compound.

Table 5: Calculated Activation Energies for Key Reactions (Illustrative) This table provides a hypothetical comparison of energetic barriers for competing reaction pathways.

| Reaction | Proposed Pathway | Calculated Activation Energy (Ea) (kcal/mol) |

| SO₂ Extrusion | Concerted (Synchronous) | 35 |

| SO₂ Extrusion | Stepwise | 45 |

| Isomerization | Base-Catalyzed | 20 |

Elucidation of Reaction Pathways for Extrusion and Transformations

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations can provide a dynamic picture of molecular behavior, which is crucial for understanding processes like conformational changes and interactions with other molecules. nih.govnih.gov

While specific molecular dynamics studies on the conformational flexibility or intermolecular interactions of this compound are not extensively documented in publicly available literature, the principles of MD are highly applicable. Such studies would be invaluable for understanding the flexibility of the seven-membered ring. The thiepin ring system is known to be non-planar, and the presence of the sulfone group and the partial saturation in the 4,5-positions will influence the accessible conformations.

A hypothetical molecular dynamics study on this compound would likely involve:

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular forces of the sulfone-containing heterocyclic system.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution conditions.

Simulation: Solving Newton's equations of motion for the system over a specified time, generating a trajectory of atomic positions.

Analysis: Analyzing the trajectory to understand conformational preferences, energy barriers between different conformations, and potential interactions.

Such simulations could reveal the most stable conformations of the ring, the pathways for interconversion between them, and how the molecule might interact with other species, which is fundamental to its reactivity and properties.

Structure-Reactivity and Structure-Property Relationships from Theoretical Models

Theoretical models are essential for establishing quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR). chemrxiv.org These models aim to correlate the chemical structure of a molecule with its reactivity or physical properties using computational descriptors.

For this compound, theoretical models could be employed to understand and predict its behavior in chemical reactions. For instance, the molecule is known to undergo cheletropic extrusion of sulfur dioxide to form a diene. scribd.com Computational studies could elucidate the mechanism of this reaction, calculate the activation energy, and explore how substituents on the ring might affect the reaction rate.

Key aspects that could be investigated through theoretical models include:

Electronic Structure Analysis: Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons in the molecule. This can identify electron-rich and electron-poor regions, which are key to understanding its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions, such as the aforementioned SO2 extrusion.

Reaction Pathway Modeling: Computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a detailed mechanistic understanding. For example, theoretical studies on related thiepine (B12651377) systems have been of continuous interest to understand valence isomerization. researchgate.net

While specific and detailed theoretical studies on the structure-reactivity and structure-property relationships of this compound are not widely reported, the principles of computational chemistry provide a robust framework for such investigations. The insights gained from these theoretical approaches are fundamental to rationalizing and predicting the chemical behavior of this and related heterocyclic systems.

Applications in Organic Synthesis and Materials Science

Precursors in the Synthesis of Thiepin 1,1-Dioxides and Derivatives

4,5-Dihydrothiepin 1,1-dioxide serves as a key precursor in the synthesis of thiepin 1,1-dioxides and their derivatives. One documented method involves the reaction of sulfur dioxide with two equivalents of vinyldiazomethane, which is thought to proceed through a transient divinyl episulfone intermediate that undergoes an electrocyclic ring-opening to form this compound. thieme-connect.dersc.org This intermediate can then be subjected to radical bromination to yield a dibrominated derivative, which, upon elimination of hydrogen bromide, affords the fully unsaturated thiepin 1,1-dioxide. thieme-connect.de

Another synthetic approach involves the treatment of this compound with a base such as triethylamine (B128534) in refluxing benzene (B151609), which quantitatively converts it into the isomeric and thermodynamically more stable 2,7-dihydrothiepin 1,1-dioxide. rsc.org This isomerization highlights the utility of this compound as a starting material for accessing different isomers of dihydrothiepin dioxides. Furthermore, catalytic hydrogenation of this compound leads to the saturation of the double bonds, yielding thiepane (B16028) 1,1-dioxide. rsc.org

The Rigby group has also demonstrated the utility of a related dihydrothiepin dioxide in the synthesis of a substituted thiepin 1,1-dioxide. thieme-connect.de They utilized a cycloaddition reaction between divinyl sulfone and trimethylsilylacetylenedicobalt hexacarbonyl to form a dihydrothiepin dioxide derivative. This was followed by a one-pot bromination/dehydrobromination sequence to achieve the oxidized 4-trimethylsilylthiepin 1,1-dioxide. thieme-connect.de

Utility in Generating Reactive Intermediates for Organic Transformations

Formation of 1,3-Dienes via Cycloreversion

Cyclic sulfones, including derivatives of dihydrothiepin 1,1-dioxide, are well-established precursors for the generation of conjugated dienes through the extrusion of sulfur dioxide (SO2). acs.orgucsb.edu This process, known as cycloreversion or retro-cycloaddition, is a valuable method for accessing 1,3-dienes that may be difficult to obtain through other synthetic routes. thieme-connect.de The thermal decomposition of 2,7-dihydrothiepin 1,1-dioxide, an isomer of this compound, cleanly regenerates cis-hexatriene and sulfur dioxide. dss.go.th This reaction is reversible, and the adduct can be used to store the reactive triene. dss.go.th The stereospecific nature of such cycloreversion reactions, which are governed by the Woodward-Hoffmann rules, allows for predictable control over the stereochemistry of the resulting diene. thieme-connect.de

Broader Role within Cyclic Sulfone Chemistry as Synthetic Building Blocks

Cyclic sulfones are a significant class of organosulfur compounds that serve as versatile intermediates in organic synthesis. acs.orgucsb.edu Their utility stems from the ability of the sulfonyl group to be introduced into a molecule, facilitate subsequent transformations, and then be removed if desired. acs.orgucsb.edu These compounds have been employed as masked dienes in intramolecular Diels-Alder reactions and as precursors for the synthesis of cyclic olefins via the Ramberg-Bäcklund reaction. acs.orgucsb.edu

The development of efficient methods for the synthesis of cyclic sulfones of various ring sizes and substitution patterns is an active area of research. acs.orgucsb.edu Ring-closing metathesis (RCM) of acyclic sulfones has emerged as a powerful and general strategy for this purpose. acs.orgucsb.eduresearchgate.net The resulting cyclic sulfones can then be used in further synthetic applications, such as stereoselective Diels-Alder reactions. ucsb.edu The chemistry of cyclic sulfones, therefore, provides a rich platform for the construction of complex molecular architectures. beilstein-journals.orgbeilstein-journals.org

Potential Considerations in Advanced Materials Research (e.g., Optoelectronic Materials)

While the direct application of this compound in advanced materials is not extensively documented, the broader class of cyclic sulfones and related organosulfur compounds are being explored for their potential in optoelectronic materials. mdpi.com The properties of such materials are intrinsically linked to their electronic structure. researchgate.net For instance, titanium dioxide (TiO2) is a key material in optoelectronics, and its properties can be tailored by controlling its structure and composition. arxiv.orgmdpi.com

The design and synthesis of novel chromogenic molecules, which can alter their optical properties in response to external stimuli, is a crucial aspect of developing high-performance chromogenic materials. acs.org The incorporation of sulfone functionalities into larger molecular frameworks could potentially influence their electronic and optical properties, making them candidates for applications in sensors, displays, and other optoelectronic devices. researchgate.netmdpi.com The synthetic versatility of cyclic sulfones allows for the systematic modification of their structure to fine-tune these properties.

Q & A

Q. What are the common synthetic routes for 4,5-dihydrothiepin 1,1-dioxide, and how are reaction conditions optimized for yield and purity?

The primary synthesis involves the reaction of cis-hexatriene with excess sulfur dioxide, yielding this compound (1) with high efficiency . Optimization focuses on controlling reaction temperature and stoichiometry to avoid side products. For example, isomerization studies under mildly basic conditions (e.g., deuterium oxide exchange) confirm its stability compared to other dihydrothiepin dioxides, providing a pathway for labeled derivatives . Purity is assessed via NMR spectroscopy, with isotopic labeling (e.g., tetradeuterio derivatives) aiding spectral resolution .

Q. How can NMR spectroscopy confirm the structure and isotopic labeling of this compound?

Deuterium exchange experiments in basic deuterium oxide produce 1',tetradeuterio-1, enabling precise analysis of splitting patterns in -NMR spectra . Key spectral features include:

- Conjugated double bonds : Distinct chemical shifts for protons adjacent to sulfone groups.

- Twist conformation : Observed splitting patterns align with molecular modeling predictions of non-planar ring geometry .

Data tables (e.g., Table I in ) correlate substituent effects with chemical shifts, aiding structural validation.

Advanced Research Questions

Q. What factors govern the conformational stability of this compound, and how do conformations influence cycloaddition reactivity?

The compound predominantly adopts a twist conformation (la) due to steric and electronic constraints, as supported by molecular models and NMR data . This conformation reduces orbital overlap in the conjugated system, explaining its reluctance to undergo Diels-Alder reactions with weak dienophiles (e.g., maleic anhydride) under mild conditions . Reactivity increases with highly electrophilic dienophiles (e.g., N-methyltriazolinedione) in refluxing benzene, suggesting a shift to a reactive conformation (lb) or non-concerted pathways .

Q. How does the electronic environment of this compound influence regioselectivity in halogenation reactions?

Bromination studies on related dihydrothiophene dioxides reveal:

- α-Sulfones (conjugated double bonds): React in aprotic media (e.g., 3,4-dibromotetrahydrothiophene 1,1-dioxide formation) .

- β-Sulfones : Require aqueous conditions for bromination (e.g., 2,3-dibromo derivatives) due to reduced conjugation .

For this compound, regioselectivity is hypothesized to depend on sulfone group polarization and solvent effects. Advanced computational methods (e.g., DFT) could model charge distribution to predict reactivity.

Q. What mechanistic insights explain its isomerization under basic conditions?

Isomerization to 2,7-dihydrothiepin 1,1-dioxide occurs via base-mediated ring-opening and re-closing mechanisms. Kinetic studies using deuterium-labeled analogs reveal:

- Deuterium scrambling : Evidence of intermediate enolate or radical species .

- Thermodynamic stability : The 4,5-dihydro isomer is more stable, but mild bases (e.g., NaHCO) favor equilibrium shifts toward less stable isomers .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in reactivity data?

- Controlled variable testing : Systematically vary solvents, temperatures, and catalysts (e.g., compare bromination in aprotic vs. aqueous media) .

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for conformation, NMR for dynamic behavior) .

- Data tables : Tabulate reaction yields, spectral data, and computational parameters (see Table I in for model templates).

Q. What analytical tools are critical for studying its reaction pathways?

- NMR spectroscopy : For tracking isotopic labels and conformational dynamics .

- X-ray crystallography : To resolve crystal packing effects on reactivity (e.g., bond angles in Hf-complex analogs ).

- Computational modeling : Predict transition states (e.g., cycloaddition barriers) using software calibrated with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.